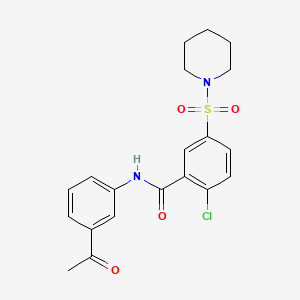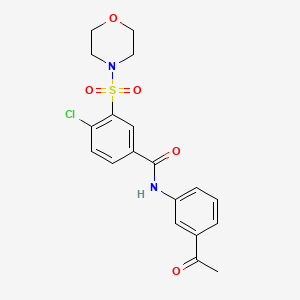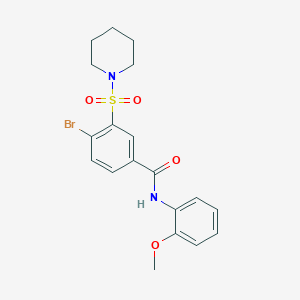
N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family that regulates the acetylation of non-histone proteins, including α-tubulin, HSP90, and cortactin. ACY-1215 is a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wirkmechanismus
The mechanism of action of ACY-1215 involves the inhibition of N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide, which leads to the accumulation of acetylated proteins. N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide plays a critical role in the regulation of protein degradation, cell migration, and immune response. Inhibition of N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide by ACY-1215 results in the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and inhibits cell migration and invasion. Moreover, ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p21 and Bax pathways.
Biochemical and Physiological Effects
ACY-1215 has been shown to have several biochemical and physiological effects. In cancer cells, ACY-1215 induces the accumulation of acetylated proteins, leading to cell cycle arrest and apoptosis. ACY-1215 also inhibits cell migration and invasion by disrupting microtubule dynamics. In animal models of neurodegenerative diseases, ACY-1215 has been shown to protect neurons from degeneration and improve motor function. Additionally, ACY-1215 has been shown to have immunomodulatory effects, reducing inflammation in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ACY-1215 is its specificity for N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide, which reduces the risk of off-target effects. ACY-1215 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of ACY-1215 is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the research of ACY-1215. One potential area of investigation is the combination of ACY-1215 with other anticancer agents to enhance its therapeutic efficacy. Additionally, ACY-1215 could be investigated for its potential in treating other diseases, such as inflammatory bowel disease and cardiovascular disease. Further studies are also needed to investigate the safety and efficacy of ACY-1215 in clinical trials.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, ACY-1215 has shown promising results in inhibiting tumor growth in multiple myeloma, lymphoma, and solid tumors. Additionally, ACY-1215 has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. ACY-1215 has also been investigated for its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-14(24)15-6-5-7-16(12-15)22-20(25)18-13-17(8-9-19(18)21)28(26,27)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXGHCIDGLXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568432.png)
![3-chloro-N-(4-methoxybenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568445.png)
![4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]aniline](/img/structure/B3568454.png)
![N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568459.png)
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B3568462.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3568464.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2,4-dichloro-N-phenylbenzamide](/img/structure/B3568469.png)
![3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568478.png)
![5-[(benzylamino)sulfonyl]-2-bromo-N-phenylbenzamide](/img/structure/B3568479.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3568485.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3568490.png)

![ethyl 4-{[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3568512.png)
